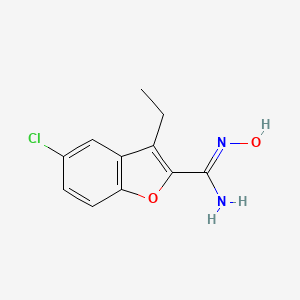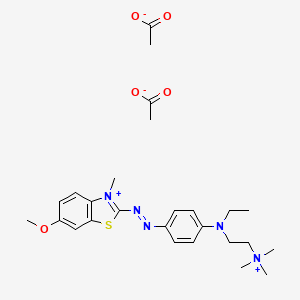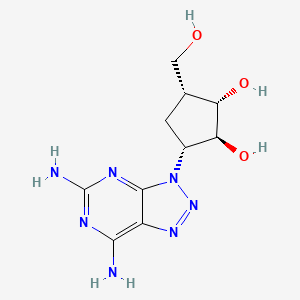
Benzoic acid, 4-((((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)(2-hydroxyphenyl)methylene)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-((((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)(2-hydroxyphenyl)methylene)amino)- is a complex organic compound that features a benzoic acid core with a 1,3,4-thiadiazole ring and an azo linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)(2-hydroxyphenyl)methylene)amino)- typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Azo coupling reaction: The 1,3,4-thiadiazole derivative is then diazotized and coupled with a phenolic compound to form the azo linkage.
Condensation reaction: The resulting azo compound is then condensed with benzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the phenolic hydroxyl group.
Reduction: The azo linkage can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoic acid and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under controlled conditions.
Major Products
Oxidation: Products include quinones and sulfoxides.
Reduction: Products include amines and hydrazines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Sensing: It can be used in the development of chemical sensors due to its azo linkage and thiadiazole ring.
Biology
Antimicrobial: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Antioxidant: It has potential antioxidant activity, making it useful in preventing oxidative stress-related diseases.
Medicine
Drug Development: The compound can be a lead molecule in the development of new therapeutic agents for various diseases.
Industry
Dyes and Pigments: The azo linkage makes it suitable for use in dyes and pigments.
Polymers: It can be incorporated into polymer matrices to enhance their properties.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It can modulate oxidative stress pathways, inflammatory pathways, and microbial cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid.
Thiadiazole derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Uniqueness
Structural Complexity: The combination of benzoic acid, thiadiazole, and azo linkage is unique.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications make it distinct from other similar compounds.
Propiedades
Número CAS |
134895-16-2 |
|---|---|
Fórmula molecular |
C16H11N5O3S2 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
4-[[(2-hydroxyphenyl)-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)diazenyl]methylidene]amino]benzoic acid |
InChI |
InChI=1S/C16H11N5O3S2/c22-12-4-2-1-3-11(12)13(18-19-15-20-21-16(25)26-15)17-10-7-5-9(6-8-10)14(23)24/h1-8,22H,(H,21,25)(H,23,24) |
Clave InChI |
NUABUSMHVQLVRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=NC2=CC=C(C=C2)C(=O)O)N=NC3=NNC(=S)S3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















